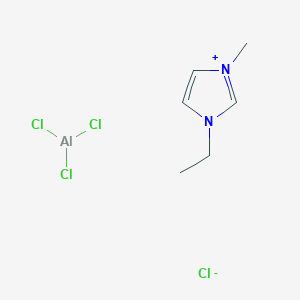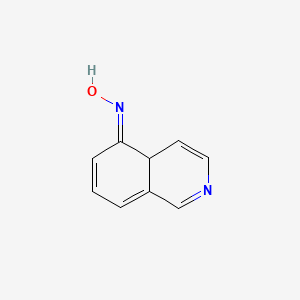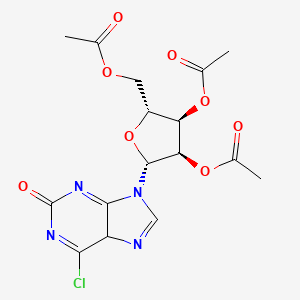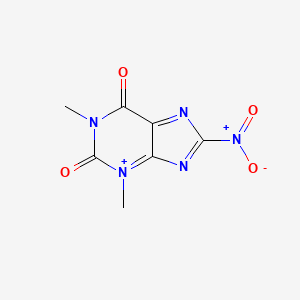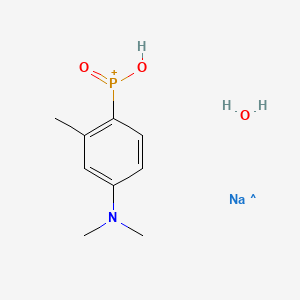
Toldimfossodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Toldimfossodium is synthesized through a series of chemical reactions involving the starting material 4-dimethylamino-2-methyl-phenyl-phosphinous acid. The sodium salt is formed by neutralizing the acid with sodium hydroxide under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and stringent quality control measures. The compound is typically produced in the form of a soluble powder, which is then formulated into injectable solutions for veterinary use .
Chemical Reactions Analysis
Types of Reactions
Toldimfossodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to lower oxidation state phosphorus compounds.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphorus-containing compounds with different oxidation states and substituted derivatives of the original compound .
Scientific Research Applications
Toldimfossodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its effects on metabolic processes and enzyme activities in animals.
Medicine: Studied for its potential therapeutic effects in treating metabolic disorders and enhancing bone growth.
Industry: Used in the formulation of veterinary drugs to enhance milk production and fertility in livestock .
Mechanism of Action
The precise mechanism of action of toldimfossodium is not fully understood. it is believed to exert its effects through multiple pathways, including the stimulation of metabolic processes within the body. The compound likely interacts with various molecular targets, including enzymes involved in phosphorus metabolism, leading to enhanced metabolic activity and improved health outcomes in treated animals .
Comparison with Similar Compounds
Similar Compounds
Butafosfan: Another phosphorus-containing compound used in veterinary medicine for similar indications.
Phosphoric Acid: A common phosphorus compound with various industrial and medical applications.
Phosphorous Acid: Used in the synthesis of other phosphorus-containing compounds
Uniqueness
Toldimfossodium is unique in its specific application for treating metabolic disorders in animals, particularly those related to calcium, magnesium, and phosphorus metabolism. Its ability to stimulate multiple metabolic pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H15NNaO3P+ |
|---|---|
Molecular Weight |
239.18 g/mol |
InChI |
InChI=1S/C9H12NO2P.Na.H2O/c1-7-6-8(10(2)3)4-5-9(7)13(11)12;;/h4-6H,1-3H3;;1H2/p+1 |
InChI Key |
ILJLIGMEMLFZFS-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)[P+](=O)O.O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,3R,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12337147.png)

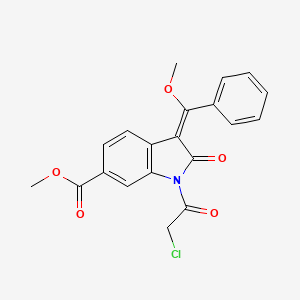
![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro-](/img/structure/B12337162.png)
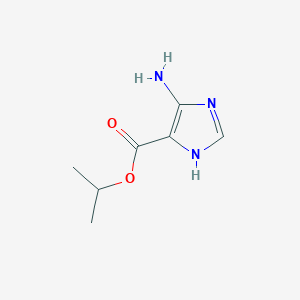
![2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12337171.png)
![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B12337186.png)
![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)

